molecular formula C13H13N3O B071972 2-Amino-N-(pyridin-3-ylmethyl)benzamide CAS No. 1214-48-8

2-Amino-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B071972
CAS No.: 1214-48-8
M. Wt: 227.26 g/mol
InChI Key: VQCAHUSKECKWPX-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the CAS Registry Number 1214-48-8 and a molecular formula of C13H13N3O . It has a calculated molecular weight of 227.26 g/mol . The compound is a solid with a calculated density of 1.221 g/cm³ and a high calculated boiling point of 494.1°C at 760 mmHg, indicating thermal stability . Its structure incorporates a 2-aminobenzamide group linked to a 3-pyridinylmethyl moiety, making it a potential building block in medicinal chemistry and organic synthesis . This molecular framework is of significant interest in pharmaceutical research for the development of novel therapeutic agents. For instance, structurally related compounds featuring variations in the pyridine and benzamide substitution patterns have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR) kinases, which are critical targets in anti-angiogenesis cancer research . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecules. It is intended for use in laboratory research and development settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAHUSKECKWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384398
Record name 2-amino-N-(pyridin-3-ylmethyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID60384398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-48-8
Record name 2-amino-N-(pyridin-3-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-[(pyridin-3-yl)methyl]benzamide
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Preparation Methods

Stepwise Amidation and Reduction Strategy

A widely adopted approach involves the sequential formation of the benzamide bond followed by nitro group reduction. Starting with 2-nitrobenzoic acid, the acid is activated as an acid chloride using thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 2–4 hours). The activated intermediate reacts with pyridin-3-ylmethanamine in dichloromethane (DCM) at 0–25°C for 6–12 hours, yielding N-(pyridin-3-ylmethyl)-2-nitrobenzamide. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25–50°C, 12–24 hours), furnishing the target compound in 75–85% overall yield.

Key Considerations:

  • Protection-Deprotection: The nitro group serves as a protected amine, avoiding side reactions during amidation.

  • Catalyst Selection: Palladium on carbon (Pd/C) is preferred over Raney nickel for nitro reductions due to higher selectivity.

Direct Coupling Using Protected Intermediates

Alternative routes employ 2-aminobenzoic acid derivatives with orthogonal protecting groups. For instance, tert-butoxycarbonyl (Boc) protection of 2-aminobenzoic acid enables coupling with pyridin-3-ylmethanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Deprotection with trifluoroacetic acid (TFA) in DCM (0°C to room temperature, 1–2 hours) affords the final product in 70–78% yield.

Advantages:

  • Mild Conditions: EDC/HOBt minimizes racemization and side reactions.

  • Scalability: DMF facilitates high solubility of intermediates, enabling large-scale synthesis.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Systematic studies reveal that solvent polarity significantly impacts reaction efficiency. For nitro reductions, ethanol outperforms methanol due to better hydrogen solubility and reduced catalyst poisoning (Table 1).

Table 1: Solvent Optimization for Catalytic Hydrogenation

SolventTemperature (°C)Time (h)Yield (%)
Methanol252468
Ethanol252485
THF252452

Catalyst Loading and Hydrogen Pressure

Increasing Pd/C loading from 5% to 10% (w/w) improves reduction rates but necessitates post-reaction filtration to remove residual catalyst. Optimal conditions involve 10% Pd/C under 1–3 atm H₂ pressure, achieving >90% conversion within 12 hours.

Advanced Mechanistic Insights

Role of hydrazine in Intermediate Formation

The patent-pending method for synthesizing 2-aminopyridine derivatives provides insights into analogous systems. Hydrazine monohydrate facilitates nucleophilic substitution of fluorine atoms in fluorinated pyridines, forming hydrazino intermediates. Subsequent hydrogenolysis with Raney nickel selectively removes the hydrazine moiety, yielding primary amines. While this method is tailored for pyridine substrates, its principles inform the design of benzamide syntheses requiring regioselective amination.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations predict transition states for amide bond formation, identifying EDC-mediated activation as lower in energy (ΔG‡ = 18.7 kcal/mol) compared to carbodiimide alternatives (ΔG‡ = 22.3 kcal/mol). These findings align with experimental observations of reduced side products when using EDC/HOBt.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry enhances heat and mass transfer during exothermic amidation steps. A tubular reactor with static mixers achieves 95% conversion in 10 minutes residence time, compared to 2 hours in batch mode.

Purification Techniques

  • Crystallization: Ethanol/water mixtures (7:3 v/v) yield needle-shaped crystals with >99% purity.

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual starting materials and byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the pyridine ring during hydrogenation is mitigated by degassing solvents and maintaining inert atmospheres. Addition of 1% acetic acid suppresses Pd-catalyzed dehydrogenation.

Stability of Intermediates

N-(pyridin-3-ylmethyl)-2-nitrobenzamide is hygroscopic; storage under nitrogen at −20°C prevents hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-amino-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of bacterial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 2-aminobenzamide scaffold is highly modular, with biological and physicochemical properties heavily influenced by the substituent on the amide nitrogen. Below is a comparative analysis of key analogs:

Compound Substituent Key Structural Features Reference
2-Amino-N-(pyridin-3-ylmethyl)benzamide Pyridin-3-ylmethyl Pyridine ring introduces basicity and potential for metal coordination or H-bonding.
2-Amino-N-(4-chlorobenzyl)benzamide (9) 4-Chlorobenzyl Electron-withdrawing Cl atom enhances lipophilicity; may influence receptor binding.
2-Amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide (3) 3,4-Dimethoxyphenethyl chain Methoxy groups improve solubility; bulky substituent may sterically hinder interactions.
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide (X07) Pyridin-3-ylmethyl + nitro group Nitro group increases electron deficiency, altering reactivity and redox properties.
2-Amino-N-(3-chlorophenethyl)benzamide 3-Chlorophenethyl Chlorine and phenethyl group enhance hydrophobicity and potential CNS penetration.
Key Observations:
  • Electron Effects : Nitro (X07) and chloro (9) substituents increase electrophilicity, whereas methoxy groups (3) enhance electron density .
  • Solubility : Pyridine and methoxy groups improve aqueous solubility compared to purely aromatic substituents .
  • Bioactivity : Chlorobenzyl (9) and phenethyl (8) analogs are associated with spasmolytic and anti-inflammatory activities, suggesting substituent-dependent pharmacological profiles .
Key Observations:
  • High-Yield Routes : Method A (e.g., 95% for compound 9) is efficient for benzylamine derivatives, while isatoic anhydride-based methods are versatile for bulkier amines .
  • Purification : Neutral Al₂O₃ filtration is a common step, ensuring removal of unreacted starting materials .

Spectral and Analytical Data

Critical spectral data for structural elucidation:

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z) Reference
This compound Not reported Not reported Not reported
2-Amino-N-(4-chlorobenzyl)benzamide (9) 4.52 (s, 2H, CH₂), 7.25–7.35 (m, aromatic) 167.5 (C=O), 138.2 (C-Cl) 275.1 [M+H]⁺
Compound A23 7.2–8.1 (aromatic), 4.75 (s, 2H, CH₂) 165.46 (C=O), 147.03 (pyridine C) 399.3 [M+H]⁺
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide (X07) 8.5–8.7 (NO₂ aromatic), 4.6 (CH₂) 165.1 (C=O), 151.2 (NO₂-C) 273.1 [M+H]⁺
Key Observations:
  • CH₂ Linkers : Methylene protons (e.g., 4.52 ppm in compound 9) are consistent across analogs .
  • C=O Signals : Amide carbonyls appear near 165–167 ppm in ¹³C-NMR .
  • MS Fragmentation : Molecular ion peaks align with calculated masses, confirming synthetic success .

Biological Activity

2-amino-N-(pyridin-3-ylmethyl)benzamide is an organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a benzamide core with a pyridine substituent, which is significant in various pharmacological applications. The following sections delve into its biological activity, including anticancer properties, antibacterial and antifungal effects, and structure-activity relationships.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. Notably, derivatives have shown promising results against various cancer cell lines, including lung cancer (A549) cells.

Case Study: Anticancer Efficacy

In a comparative study, the synthesized derivatives exhibited higher anticancer activity than the established drug imatinib. The evaluation was conducted using the MTT assay, which measures cell viability post-treatment. The results indicated that certain derivatives had IC50 values significantly lower than those of imatinib, suggesting enhanced potency against resistant cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundA5495.0Imatinib12.0
Derivative AA5493.5Imatinib12.0
Derivative BA5494.0Imatinib12.0

Antimicrobial Activity

The compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was assessed against several pathogens, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungal). The results indicated that some derivatives outperformed commercial antibiotics in terms of efficacy.

Table 2: Antimicrobial Activity of this compound Derivatives

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Structure-Activity Relationship (SAR)

The biological activities of these compounds are closely linked to their structural features. Modifications to the benzamide core or the pyridine substituent can significantly influence potency and selectivity.

  • Amino Group Positioning : The position of the amino group affects the binding affinity to biological targets.
  • Pyridine Substitution : Variations in the pyridine ring can enhance or diminish biological activity depending on steric and electronic properties.

Pharmacokinetics and ADMET Profile

Understanding the pharmacokinetic properties is crucial for drug development. Studies utilizing computational models like SwissADME have provided insights into absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Table 3: ADMET Characteristics of this compound

ParameterValue
TPSA120 Ų
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 Inhibition PotentialLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-(pyridin-3-ylmethyl)benzamide with high purity and yield?

  • Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with pyridin-3-ylmethanamine under amide-forming conditions. Key steps include:

  • Activation of the carboxylic acid using reagents like HATU or EDC/NHS in anhydrous DMF or DCM .
  • Controlled reaction temperatures (0–25°C) to minimize side reactions.
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Continuous flow reactors can enhance reproducibility and scalability by improving mixing and temperature control .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify amine, pyridine, and benzamide protons/carbons.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., intramolecular N–H⋯O interactions in the benzamide core) .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC with UV detection (C18 column, methanol/water mobile phase) to quantify impurities.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability.
  • Long-term stability studies under inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

  • Methodological Answer :

  • Compare crystal structures (e.g., from the Cambridge Structural Database) to identify conformational flexibility or polymorphism affecting receptor binding.
  • Use Mercury CSD 2.0 to analyze intermolecular interactions (e.g., π-π stacking between pyridine and benzamide rings) that influence solubility and bioavailability .
  • Correlate structural variations (e.g., substituent positions) with activity using docking studies (AutoDock Vina) against targets like kinase enzymes .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Systematic substituent variation : Synthesize analogs with modifications to the pyridine methyl group or benzamide amino position .
  • High-throughput screening under standardized conditions (e.g., fixed pH, temperature) to reduce experimental variability.
  • Multivariate statistical analysis (e.g., PCA or PLS regression) to disentangle electronic, steric, and hydrophobic contributions to activity .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • Predict logP and solubility using COSMO-RS or Schrödinger QikProp .
  • Simulate metabolic pathways (e.g., CYP450 interactions) with SwissADME or Meteor Nexus .
  • Optimize bioavailability by introducing hydrophilic groups (e.g., hydroxylation of the pyridine ring) without disrupting target binding .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer :

  • Kinase inhibition profiling : Use radiometric assays (e.g., 33P^{33}P-ATP incorporation) to identify off-target effects.
  • CRISPR-Cas9 knockout models : Confirm target specificity by observing activity loss in cells lacking the putative target gene.
  • Fluorescence polarization assays : Measure binding affinity to recombinant proteins (e.g., EGFR or PDGFR) .

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